molecular formula C10H8N2 B1663995 2,2'-Bipyridine CAS No. 366-18-7

2,2'-Bipyridine

Cat. No.: B1663995
CAS No.: 366-18-7
M. Wt: 156.18 g/mol
InChI Key: ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’-Bipyridine (bipy or bpy) is an organic compound that primarily targets transition metals . It acts as a bidentate chelating ligand , forming complexes with many transition metals .

Mode of Action

The mode of action of 2,2’-Bipyridine involves its interaction with transition metals. It binds to these metals as a chelating ligand, forming a 5-membered chelate ring . This interaction results in the formation of various complexes, which can exhibit properties such as intense luminescence .

Biochemical Pathways

The biochemical pathways affected by 2,2’-Bipyridine are primarily related to its role as a ligand. It forms complexes with transition metals, affecting the pathways these metals are involved in. For instance, it has been used in the synthesis of compounds like caerulomycins (CAEs) and collismycins (COLs), which have bioactive properties .

Pharmacokinetics

Its molecular weight is 1561839 , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine’s action are largely dependent on the specific transition metal it forms a complex with. For instance, certain 2,2’-Bipyridine derivatives have shown significant inhibition of self-induced Aβ1−42 aggregation, a process related to Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine can be influenced by various environmental factors. For example, the formation of its complexes can be affected by the presence and concentration of specific transition metals. Additionally, factors such as temperature and humidity can influence the solid-state form of 2,2’-Bipyridine, which may impact its properties .

Biochemical Analysis

Biochemical Properties

2,2’-Bipyridine plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2,2’-Bipyridine forms complexes with copper (II) ions, which have been shown to enhance the chemopreventive effects of certain compounds against tumor cells . Additionally, it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . These interactions are primarily due to the chelating ability of 2,2’-Bipyridine, which allows it to stabilize metal ions and modulate their reactivity.

Cellular Effects

2,2’-Bipyridine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, complexes of 2,2’-Bipyridine with copper (II) ions have been found to inhibit the proliferation and migration of breast tumor cells . These complexes also induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 2,2’-Bipyridine derivatives have demonstrated neuroprotective effects by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells .

Molecular Mechanism

The molecular mechanism of 2,2’-Bipyridine involves its ability to form chelate complexes with metal ions. These complexes can modulate the activity of various enzymes and proteins. For instance, 2,2’-Bipyridine complexes with copper (II) ions can inhibit matrix metalloproteinases, which are involved in tumor cell invasion and metastasis . Additionally, 2,2’-Bipyridine can bind to amyloid-beta peptides, preventing their aggregation and subsequent neurotoxicity . These interactions at the molecular level are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Bipyridine can change over time due to its stability and degradation. Studies have shown that 2,2’-Bipyridine is relatively stable under standard laboratory conditions . Its complexes with metal ions may undergo degradation over time, affecting their efficacy. Long-term studies have indicated that 2,2’-Bipyridine can have sustained effects on cellular function, particularly in inhibiting tumor cell proliferation and inducing apoptosis . These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2,2’-Bipyridine vary with different dosages in animal models. At low doses, 2,2’-Bipyridine and its complexes have shown beneficial effects, such as inhibiting tumor growth and reducing neurotoxicity . At high doses, 2,2’-Bipyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of 2,2’-Bipyridine in preclinical studies.

Metabolic Pathways

2,2’-Bipyridine is involved in various metabolic pathways, primarily through its interactions with metal ions. It can modulate the activity of enzymes involved in oxidative stress and inflammation . For example, 2,2’-Bipyridine complexes with copper (II) ions can inhibit the activity of superoxide dismutase, an enzyme that protects cells from oxidative damage . Additionally, 2,2’-Bipyridine can affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and inflammatory cytokines .

Transport and Distribution

Within cells and tissues, 2,2’-Bipyridine is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport . Once inside the cell, 2,2’-Bipyridine can bind to metal ions and form complexes that are distributed to various cellular compartments. These complexes can accumulate in specific tissues, such as the liver and kidneys, where they exert their biochemical effects .

Subcellular Localization

The subcellular localization of 2,2’-Bipyridine is influenced by its interactions with metal ions and other biomolecules. Studies have shown that 2,2’-Bipyridine complexes can localize to the mitochondria, where they modulate mitochondrial function and induce apoptosis in cancer cells . Additionally, 2,2’-Bipyridine can be targeted to specific cellular compartments through post-translational modifications and binding to targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-pyridin-2-ylpyridine
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InChI

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H
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InChI Key

ROFVEXUMMXZLPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2
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Molecular Formula

C10H8N2
Record name 2,2'-DIPYRIDYL
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DSSTOX Substance ID

DTXSID9040635
Record name 2,2'-Bipyridine
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Molecular Weight

156.18 g/mol
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Physical Description

White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS.
Record name 2,2'-Bipyridine
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Boiling Point

273.5 °C, 272-273 °C
Record name 2,2'-BIPYRIDINE
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Flash Point

121 °C
Record name 2,2'-Bipyridine
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Solubility

Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4
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Vapor Pressure

0.000013 [mmHg]
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Mechanism of Action

2,2'-DIPYRIDYL, A CHELATOR OF IRON(+2) & INHIBITOR OF PLATELET AGGREGATION WAS STUDIED TO DETERMINE THE MECHANISM OF ITS EFFECTS ON PLATELETS. AT LOW CONCENTRATIONS REQUIRED TO INHIBIT ARACHIDONIC ACID-MEDIATED AGGREGATION, 2,2'-DIPYRIDYL & 4,4'DIPYRIDYL-2HCL INHIBITED THE PLATELET CYCLOOXYGENASE. THE MECHANISM OF INHIBITION OF ADP-INDUCED AGGREGATION WAS INDUCED AGGREGATION, 2,2'-DIPYRIDYL DID NOT ALTER CELL ULTRASTRUCTURE, SEROTONIN OR NUCLEOTIDE CONTENT, OR INTERFERE WITH RELEASE OF ARACHIDONIC ACID-(14)C OR CALCIUM MOVEMENTS. APPARENTLY, THE INHIBITION OF CYCLOOXYGENASE BY LOW CONCENTRATIONS OF THESE COMPOUNDS IS NOT DUE TO BIDENTATE IRON CHELATION, SINCE 4,4'-DIPYRIDYL WAS ALMOST AS EFFECTIVE AS 2,2'-DIPYRIDYL, BUT IS COMPATIBLE WITH BINDING OF THESE INHIBITORS TO THE FE IN THE HEME OF THE CYCLOOXYGENASE.
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Color/Form

White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER

CAS No.

366-18-7
Record name 2,2′-Bipyridine
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Melting Point

72 °C, 70 °C
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Synthesis routes and methods I

Procedure details

Fluorescent bipyridyl indicators are prepared using synthetic methods that are entirely analogous to those described in Example 3, excepting that the starting material is a bipyridyl carboxylic acid such as 2,2'-bipyridine-4,4'-dicarboxylic acid (Aldrich Chemical Company).
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Synthesis routes and methods II

Procedure details

Stille coupling of two mol of 3-chloro-6-(pyridin-2-yl)pyridazine 8a with the precursor 2,2′-bis(tributylstannyl)-6,6′-bipyridine 60 gives the disubstituted product 61 with a yield of 68% (Scheme 28). In practice, a slight excess of chloropyridazine 8a is added in order for all the monosubstituted product formed to be consumed.
Name
3-chloro-6-(pyridin-2-yl)pyridazine
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Name
product 61
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0 (± 1) mol
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reactant
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Name
chloropyridazine
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

A suspension of CeBr3(THF)4 (complex 2) (0.050 grams, 0.075 millimoles) in dichloromethane (10 milliliters) was prepared. A solution of bipyridine (0.023 grams, 0.150 millimoles) in dichloromethane was prepared and added to the suspension. After allowing the resulting yellow suspension to continue stirring overnight, the reaction mixture was allowed to settle. The solvent was decanted. The yellow solid was washed twice with cold dichloromethane to remove unreacted bipyridine. The solid was dried in vacuo, affording a bright yellow solid. A saturated solution of the yellow solid in pyridine was prepared. Slow diffusion of hexanes into the saturated solution produced yellow block-shaped crystals of CeBr3(bipyridine)(pyridine)3 (complex 6) that proved to be suitable for X-ray diffraction. The crystals were washed with cold toluene and dried under argon. Yield: 0.035 grams, 62%). The FT-IR spectrum included peaks at 1600 and 1441 cm−1 assigned to pyridine C═C and C═N stretches (compared to 1541 and 1439 cm−1, respectively, for neat pyridine), and peaks at 1595 and 1436 cm−1 assigned to C═C and C═N stretches for bipyridine. Analysis calculated for C25H23N3CeBr3: C (38.83%), H (3.00%), N (9.06%). Found: C (37.71%), H (2.81%), N (8.58%). An ORTEP representation of 6 is shown in FIG. 4. Hydrogen atoms were omitted for clarity.
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[Compound]
Name
CeBr3(THF)4
Quantity
0.05 g
Type
reactant
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[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
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Quantity
10 mL
Type
solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

50 mmol of 2-chloropyridine are refluxed together with 50 mmol of 2-pyridylboronic acid glycol ester, 25 mmol of lithium chloride, 50 mmol of potassium hydroxide, 1 mmol of tetrabutylammonium chloride and 0.05 mmol of trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium (0.2 mol %) in (0.2 mol %) in 150 ml of tetrahydrofuran for 5 hours. Customary aqueous work-up and crystallization of the crude product from ethanol gives 2,2′-bipyridyl as colorless crystals (m.p. 70° C.) in a yield of 91%.
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-pyridylboronic acid glycol ester
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
[Compound]
Name
trans-di-μ-acetato-bis[2-[bis(1,1-dimethylethyl)phosphino]-2-methylpropyl-C,P]dipalladium
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine
Reactant of Route 2
2,2'-Bipyridine
Reactant of Route 3
2,2'-Bipyridine
Reactant of Route 4
Reactant of Route 4
2,2'-Bipyridine
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine

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